molecular formula C20H16F2N8O2 B11540819 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11540819
M. Wt: 438.4 g/mol
InChI Key: AKZLXNRSJQZXTR-BHGWPJFGSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: This often involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Hydrazide formation: The hydrazide moiety can be introduced through the reaction of a hydrazine derivative with an ester or acid chloride.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as refluxing in an appropriate solvent with a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Condensation: The hydrazide moiety can participate in condensation reactions to form hydrazones or hydrazides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

    Condensation reagents: Aldehydes, ketones.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while condensation with aldehydes would form hydrazones.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide: shares similarities with other triazole and oxadiazole derivatives.

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its combination of an oxadiazole ring, a triazole ring, and a hydrazide moiety, which confer distinct chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H16F2N8O2

Molecular Weight

438.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(4,5-difluoro-2-methylphenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C20H16F2N8O2/c1-10-8-14(21)15(22)9-13(10)11(2)24-26-20(31)16-17(12-6-4-3-5-7-12)30(29-25-16)19-18(23)27-32-28-19/h3-9H,1-2H3,(H2,23,27)(H,26,31)/b24-11+

InChI Key

AKZLXNRSJQZXTR-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1/C(=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)/C)F)F

Canonical SMILES

CC1=CC(=C(C=C1C(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)C)F)F

Origin of Product

United States

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